
4-chloro-N-(4-fluorophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-chloro-N-(4-fluorophenyl)butanamide” is a chemical compound with the molecular formula C10H11ClFNO . It has a molecular weight of 215.65 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: InChI=1S/C10H12FNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3, (H,12,13) . This structure is also available as a 2d Mol file or as a computed 3d SD file .Applications De Recherche Scientifique
Environmental Detection and Toxicity Assessment
Research has delved into the environmental presence and toxicity of various compounds, including those structurally related to 4-chloro-N-(4-fluorophenyl)butanamide. For instance, studies on polychlorinated biphenyls (PCBs), compounds with chloro and phenyl groups, highlight their environmental persistence and the challenges in biodegradation, revealing the need for advanced remediation strategies (Jing, Fusi, & Kjellerup, 2018; Borja, Taleon, Auresenia, & Gallardo, 2005) (Jing et al., 2018); (Borja et al., 2005). These insights could be pivotal for assessing the environmental impact and management of this compound.
Application in Fluorescent Chemosensors
In the realm of molecular imaging, the study and application of fluorescent chemosensors have been significant. Fluorescent chemosensors based on compounds like 4-methyl-2,6-diformylphenol demonstrate the capacity for high selectivity and sensitivity in detecting various analytes (Roy, 2021) (Roy, 2021). This parallels the potential utility of this compound in developing sensitive detection tools for research and diagnostic purposes.
Development of Synthetic Pathways
The synthesis of complex organic compounds is crucial for pharmaceuticals and materials science. A practical synthesis of 2-fluoro-4-bromobiphenyl showcases the methodologies for incorporating fluoro and bromo groups into aromatic compounds, which is relevant for creating derivatives of this compound (Qiu, Gu, Zhang, & Xu, 2009) (Qiu et al., 2009). These synthetic pathways are fundamental for the production of new materials and drugs.
Biodegradation and Environmental Remediation
The persistence of chlorinated compounds in the environment necessitates research into their biodegradation. Studies on PCBs, for example, elucidate the mechanisms and challenges in the microbial degradation of these stable molecules, offering insights into potential approaches for remediating compounds like this compound (Borja et al., 2005; Jing et al., 2018) (Borja et al., 2005); (Jing et al., 2018). Understanding these processes is key to mitigating the environmental impact of such compounds.
Toxicity and Safety Evaluation
The toxicity of organic fluorophores and related compounds is a critical aspect of their application in molecular imaging. A literature review on the toxicity of widely used fluorophores, including FDA-approved compounds like indocyanine green and fluorescein, underscores the importance of evaluating the safety profiles of these molecules before clinical application (Alford et al., 2009) (Alford et al., 2009). Such assessments are essential for the responsible development and use of this compound in scientific and medical contexts.
Mécanisme D'action
Target of Action
Similar compounds such as afatinib are known to target the ErbB receptor family members . These receptors play a crucial role in cell growth and differentiation .
Mode of Action
Compounds with similar structures, like afatinib , are designed to covalently bind and irreversibly block enzymatically active ErbB receptor family members . This suggests that 4-chloro-N-(4-fluorophenyl)butanamide might interact with its targets in a similar manner.
Biochemical Pathways
The inhibition of erbb receptors by similar compounds can affect multiple downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell survival and proliferation .
Result of Action
The inhibition of erbb receptors by similar compounds can lead to the suppression of cell growth and induction of apoptosis .
Propriétés
IUPAC Name |
4-chloro-N-(4-fluorophenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO/c11-7-1-2-10(14)13-9-5-3-8(12)4-6-9/h3-6H,1-2,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDYQLLSFGXUDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCCl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)
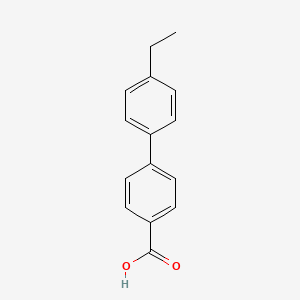
![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2747673.png)

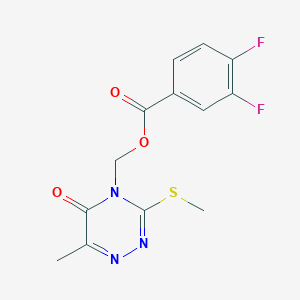
![N-[(1S)-1-Naphthalen-2-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride](/img/structure/B2747679.png)
![Imidazo[1,5-a]pyridin-5-amine](/img/structure/B2747680.png)
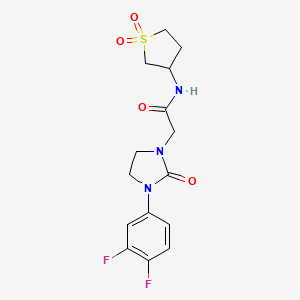
![Methyl 3-bromo-6-methylthieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2747684.png)
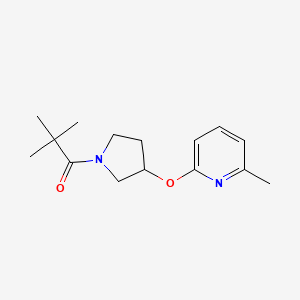
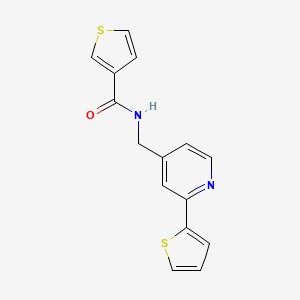


![N-(5-((2-morpholino-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747691.png)
